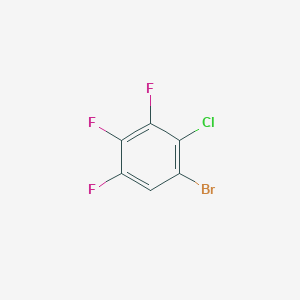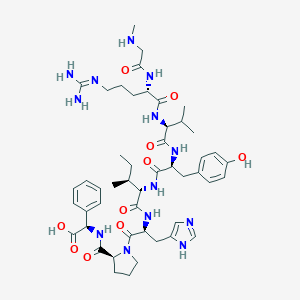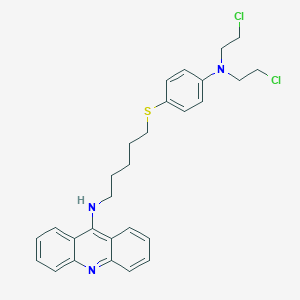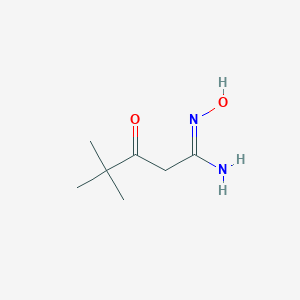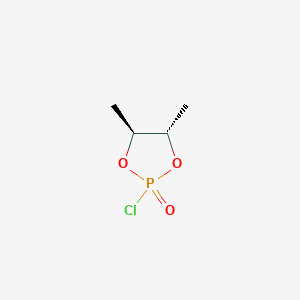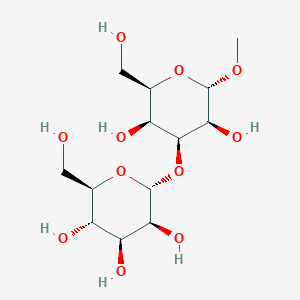
Methyl 3-O-mannopyranosyltalopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-O-mannopyranosyltalopyranoside is a naturally occurring compound that has been found to exhibit various biological activities. It is commonly known as MMT and is a glycoside derivative of talose. MMT has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Wirkmechanismus
The mechanism of action of MMT is not fully understood, but it is believed to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
MMT has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as IL-6 and TNF-α, the modulation of immune responses, and the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-viral properties against various viruses, including HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
MMT has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field. These include the development of novel MMT derivatives with enhanced biological activity, the investigation of MMT's potential as a drug delivery agent, and the exploration of its potential for use in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, MMT is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of MMT is not fully understood, it has been shown to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells. The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field.
Synthesemethoden
MMT can be synthesized through various methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical synthesis of MMT from talose and methyl α-D-mannopyranoside. The process involves the use of various chemical reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
MMT has been extensively studied for its potential therapeutic applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
CAS-Nummer |
114375-70-1 |
|---|---|
Produktname |
Methyl 3-O-mannopyranosyltalopyranoside |
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
InChI-Schlüssel |
WOKXHOIRHHAHDA-LTFRSEQISA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyme |
M 3-O-MT methyl 3 O-alpha-D-mannopyranosyl-alpha-D-talopyranoside methyl 3-O-mannopyranosyltalopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




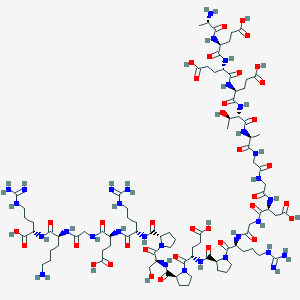
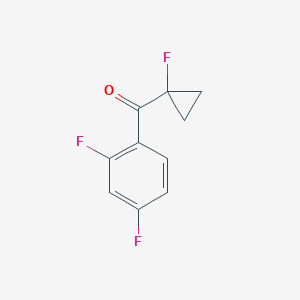
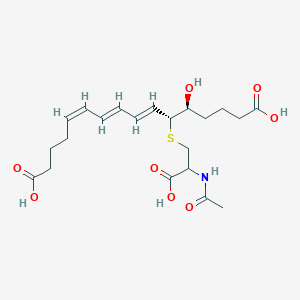
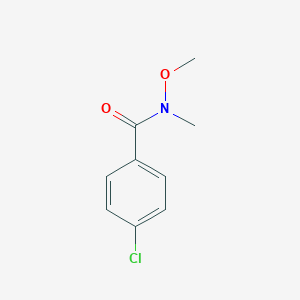
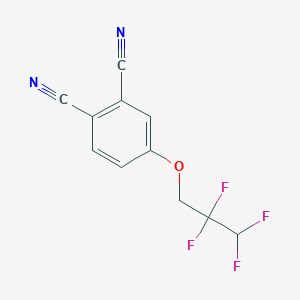
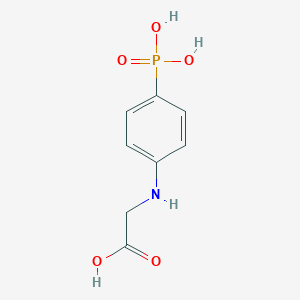
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
